molecular formula C10H11N3O3S B1682508 Sulfamethoxazole CAS No. 723-46-6

Sulfamethoxazole

Cat. No.: B1682508
CAS No.: 723-46-6
M. Wt: 253.28 g/mol
InChI Key: JLKIGFTWXXRPMT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfamethoxazole is a sulfonamide antibiotic that primarily targets bacterial dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .

Mode of Action

This compound inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources . By inhibiting the synthesis of dihydrofolic acid, this compound prevents the formation of nucleic acids and proteins necessary for bacterial growth and division .

Biochemical Pathways

This compound interferes with the biosynthesis of nucleic acids and proteins in bacteria by blocking two consecutive steps in the pathway . The first step is the conversion of PABA to dihydropteroate, which is inhibited by this compound. The second step, inhibited by trimethoprim, is the conversion of dihydrofolic acid to tetrahydrofolate . The combined action of these two drugs results in a synergistic effect, effectively halting bacterial growth .

Pharmacokinetics

This compound is primarily metabolized by arylamine N-acetyltransferase (NAT) enzymes, which are responsible for acetylation of this compound at its N4 position . This compound may also undergo oxidation at its C5 and N4 atoms, the latter of which is catalyzed by CYP2C9 . The drug is excreted renally, and its elimination half-life is approximately 10 hours .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and division . By preventing the synthesis of folic acid, an essential component for the production of nucleic acids and proteins, this compound effectively halts the growth of susceptible bacteria . This makes it useful for the treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of additional carbon sources can affect the biodegradation of this compound . Moreover, the degradation efficiency of this compound can be affected by temperature and pH . It’s also worth noting that this compound is a ubiquitous pollutant in the environment due to extensive consumption, excretion, and disposal . This widespread presence can lead to the development of bacterial resistance, posing a significant challenge for the treatment of bacterial infections .

Biochemical Analysis

Biochemical Properties

Sulfamethoxazole interacts with various enzymes and proteins. For instance, it has been observed to inhibit the activity of carbonic anhydrase (CA), stimulating the activity of Rubisco . This interaction plays a significant role in its biochemical reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For example, in fish, it has been observed to cause variations in blood profile and biochemical parameters .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to regulate the diversion of protoporphyrin IX and the chlorophyll cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that its biodegradation capacity is sustainable within a certain cycle . Information on the product’s stability, degradation, and any long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on fish, effects were based on chronic toxicity of environmentally relevant dosages of 25, 50, 100, and 200 μg/L of this compound for 28 days .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and also affects its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function have been studied . It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Sulfamethoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Substitution reactions often use reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include sulfanilic acid, 3-amino-5-methylisoxazole, and various isomers .

Properties

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
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InChI Key

JLKIGFTWXXRPMT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C10H11N3O3S
Record name SULFAMETHOXAZOLE
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DSSTOX Substance ID

DTXSID8026064
Record name Sulfamethoxazole
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Molecular Weight

253.28 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Solid
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Solubility

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L
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Mechanism of Action

Sulfamethoxazole is a sulfonamide that inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA). Most bacteria meet their need for folic acid by synthesizing it from PABA, as opposed to Animalia that require exogenous folic acid sources. Sulfamethoxazole competitively inhibits dihydropteroate synthase, the enzyme responsible for bacterial conversion of PABA to dihydrofolic acid. Inhibition of this pathway prevents the synthesis of tetrahydrofolate and, ultimately, the synthesis of bacterial purines and DNA, resulting in a bacteriostatic effect., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, /Sulfonamides inhibit bacterial growth by preventing para-aminobenzoic acid (PABA) from being incorporated/ into dihydropteroic acid, the immediate precursor of folic acid. Sensitive microorganisms are those that must synthesize their own folic acid; bacteria that can utilize preformed folate are not affected. Bacteriostasis induced by sulfonamides is counteracted by PABA competitively. Sulfonamides do not affect mammalian cells by this mechanism, since they require preformed folic acid and cannot synthesize it. /Sulfonamides/, Sulfonamides are broad-spectrum, bacteriostatic anti-infectives. They are structural analogs of para-aminobenzoic acid and competively inhibit a bacterial enzyme, dihydropteroate synthetase, that is responsible for incorporation of para-aminobenzoic acid into dihydrofolic acid. This blocks the synthesis of dihydrofolic acid and decreases the amount of metabolically active tetrahydrofolic acid, a cofactor for the synthesis of purines, thymidine, and DNA. /Sulfonamides/, The hydroxylamine and nitroso metabolites formed by N4-oxidation of sulfonamides are thought to be involved in the pathogenesis of idiosyncratic reactions to this class of drugs. Idiosyncratic reactions to sulfonamides are characterized by multisystemic toxicity, including hepatitis, nephritis, dermatitis, and blood dyscrasias (aplastic anemia, agranulocytosis). Previously it has been shown that cytochrome p-450 in the liver metabolizes sulfamethoxazole to its hydroxylamine metabolite. In this paper the N4-oxidation of sulfamethoxazole by activated monocytes and neutrophils (human and canine) to form sulfamethoxazole hydroxylamine and nitrosulfamethoxazole is reported. The presumed nitroso intermediate was not detected. Purified myeloperoxidase and prostaglandin H synthase were also capable of mediating the oxidation of sulfamethoxazole. The present studies suggest that myeloperoxidase is responsible for the observed oxidation by phagocytic cells. Oxidation by neutrophils may play a role in agranulocytosis, and oxidation by monocytes may facilitate antigen presentation. Extrahepatic bioactivation of sulfonamides by peroxidases in phagocytic cells and other tissues may be important in determining the range of adverse reactions to sulfonamides that occur., Hypersensitivity syndromes are severe drug induced side effects with skin rashes, fever and/or multiorgan-system abnormalities which are not pharmacologically related. ... These reactions are considered to be immune-mediated but the precise mechanisms are not completely understood. Clinical features, which resemble and EBV infection, and some immunological studies suggest that T-cell mediated immunity is involved in the pathogenesis of this rare disease. In the literature, allopurinol and anticonvulsant hypersensitivity syndromes are clinically well characterized entities, while the definition of hypersensitivity syndrome elicited by other drugs is rather confusing. ... Two patients, one with sulfamethoxazole- and one with allopurinol-induced hypersensitivity syndrome /are presented/. In both cases a lymphocyte transformation test (LTT) was performed and /investigators/ analyzed the T-cell activation parameters CD25 and HLA-DR on CD4- and CD8- T-cells to demonstrate in vivo activation of T-cells during the active disease. Both patients show increased activation of T-cells with elevated levels of HLA-DR on CD8+ cells. The T-cell activation correlated with the clinical course. /The/ data supports an immunological pathogenesis for hypersensitivity syndromes and the concept that drug specific T-cells are involved in hypersensitivity syndromes.
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Impurities

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide
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Color/Form

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder

CAS No.

723-46-6, 144930-01-8, 144993-89-5
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Melting Point

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Sulfamethoxazole?

A1: this compound is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (FolP), a crucial enzyme in the bacterial folic acid synthesis pathway. [] It competes with para-aminobenzoic acid (PABA) for binding to FolP, ultimately disrupting the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, essential for bacterial DNA synthesis. []

Q2: What are the downstream effects of this compound's inhibition of bacterial folic acid synthesis?

A2: Blocking folic acid synthesis hinders the production of nucleotides required for DNA replication and repair. [] This leads to the inhibition of bacterial growth and proliferation, ultimately causing bacterial cell death.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H11N3O3S, and its molecular weight is 253.28 g/mol.

Q4: What is known about the stability of this compound under various conditions?

A5: this compound's stability can be influenced by factors like pH, temperature, and the presence of other compounds. For example, research has focused on the stability of this compound in combination with Trimethoprim, demonstrating the potential formation of different solid phases depending on the pH and diluent used. []

Q5: How does the solubility of this compound impact its efficacy?

A6: this compound exhibits moderate hydrophilicity. [] Its solubility in various media can affect its dissolution rate, absorption, and ultimately, its bioavailability and efficacy. [] Further research on dissolution and solubility characteristics is crucial for optimizing its formulation and delivery.

Q6: Are there specific analytical methods for characterizing and quantifying this compound?

A7: Several analytical methods exist for this compound characterization and quantification, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and UV-Vis spectrophotometry. [, , ]

Q7: What is the importance of analytical method validation for this compound analysis?

A8: Validation of analytical methods is crucial for ensuring the accuracy, precision, and specificity of this compound measurements. [] This is essential for reliable data interpretation in various research areas, including pharmacokinetic studies, quality control, and environmental monitoring.

Q8: What is known about the pharmacokinetics of this compound?

A9: Research indicates that this compound exhibits a wide range of pharmacokinetic parameters, including metabolic clearance, volume of distribution, and elimination half-life. [] Studies have focused on understanding its absorption, distribution, metabolism, and excretion (ADME) profile to optimize its dosing regimen, particularly in challenging cases like multidrug-resistant tuberculosis. []

Q9: How do the pharmacokinetic parameters of this compound relate to its pharmacodynamic properties?

A10: Pharmacokinetic parameters like area under the curve (AUC) and time above the minimum inhibitory concentration (MIC) are essential for predicting this compound efficacy. [] Studies have explored the relationship between these parameters to determine optimal dosing regimens and enhance treatment outcomes. []

Q10: Has this compound efficacy been investigated in in vitro and in vivo models?

A11: Yes, this compound has been extensively studied in both in vitro and in vivo settings. In vitro studies often involve cell-based assays to evaluate its bactericidal activity against various pathogens, including carbapenem-resistant Klebsiella pneumoniae. [] In vivo studies, typically using animal models, assess its efficacy in treating infections like Pneumocystis carinii pneumonia. [, , ]

Q11: What are the known mechanisms of resistance to this compound?

A12: Bacterial resistance to this compound can arise through several mechanisms, including mutations in the target enzyme FolP, overexpression of efflux pumps that reduce intracellular drug concentration, and the acquisition of resistance genes like sul1 and sul2. [, , ]

Q12: Is there cross-resistance between this compound and other antibiotics?

A13: Yes, cross-resistance between this compound and other antibiotics, particularly those inhibiting the folate pathway like Trimethoprim, is a concern. Studies have shown that resistance to this compound is often linked to resistance to other antibiotics, such as those from the quinolone and tetracycline classes. [, ]

Q13: What are the known toxicities and safety concerns associated with this compound?

A14: While generally considered safe, this compound can cause various side effects, including skin rash, nausea, vomiting, and in rare cases, severe hypersensitivity reactions. [, , ] These adverse effects are often associated with its sulfonamide moiety and require careful monitoring, especially in patients with known allergies. []

Q14: Are there any specific drug delivery strategies being explored for this compound?

A15: While traditional oral and intravenous administration routes are common for this compound, research is exploring innovative drug delivery systems to enhance its targeting, bioavailability, and efficacy. This includes complexing this compound with metals like gold to improve its activity against biofilms. []

Q15: What is the known environmental impact of this compound?

A17: this compound, like many pharmaceuticals, has been detected in wastewater and surface water, raising concerns about its potential ecotoxicological effects. [, ] Research is focusing on understanding its environmental fate, degradation pathways, and potential risks to aquatic organisms. [] Strategies to mitigate its environmental impact include optimizing wastewater treatment processes and promoting responsible disposal practices. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.